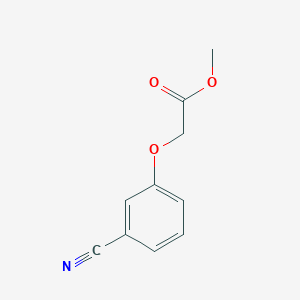
Methyl 2-(3-cyanophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-cyanophenoxy)acetate: is an organic compound with the molecular formula C10H9NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the third position
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-cyanophenoxy)acetate typically begins with 3-cyanophenol and methyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-(3-cyanophenoxy)acetate can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 2-(3-cyanophenoxy)acetic acid.
Reduction: Methyl 2-(3-aminophenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the electrophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(3-cyanophenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds or participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites.
相似化合物的比较
Methyl 2-(2-cyanophenoxy)acetate: Similar structure but with the cyano group at the second position.
Methyl 2-(4-cyanophenoxy)acetate: Similar structure but with the cyano group at the fourth position.
Ethyl 2-(3-cyanophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-(3-cyanophenoxy)acetate is unique due to the position of the cyano group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
属性
IUPAC Name |
methyl 2-(3-cyanophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLWGYQPXUDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-Methoxyphenyl)acetyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7524438.png)
![N-(2-methylcyclohexyl)-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7524446.png)
![prop-2-enyl (E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B7524449.png)
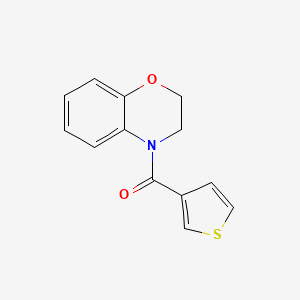


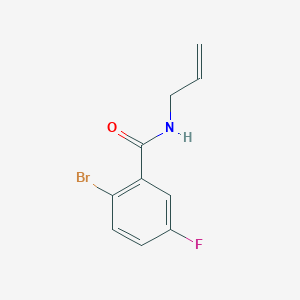
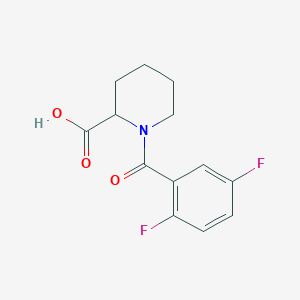
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B7524512.png)
![1-[[2-(4-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7524518.png)

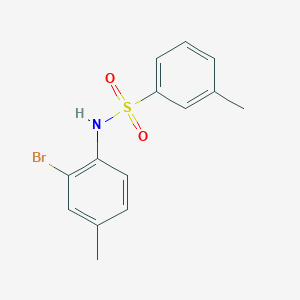

![2-[1-(Ethylamino)-1-oxopropan-2-yl]sulfanylpropanoic acid](/img/structure/B7524550.png)
